3-Butyl-5,6-dihydro-2H-pyran-2-one

Malaria DHODH Inhibition Antimalarial Drug Discovery

3-Butyl-5,6-dihydro-2H-pyran-2-one (CAS 138118-29-3), also known as 5-butyl-2,3-dihydropyran-6-one, is a heterocyclic compound belonging to the class of pyranones. Characterized by a six-membered ring containing an oxygen atom and a ketone group, with a butyl side chain at the third position, it has a molecular formula of C9H14O2 and a molecular weight of 154.21 g/mol.

Molecular Formula C9H14O2
Molecular Weight 154.21 g/mol
CAS No. 138118-29-3
Cat. No. B14282796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Butyl-5,6-dihydro-2H-pyran-2-one
CAS138118-29-3
Molecular FormulaC9H14O2
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCCCCC1=CCCOC1=O
InChIInChI=1S/C9H14O2/c1-2-3-5-8-6-4-7-11-9(8)10/h6H,2-5,7H2,1H3
InChIKeySUOQGDJUJPKVEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Butyl-5,6-dihydro-2H-pyran-2-one (CAS 138118-29-3): Product Overview and Class Context for Scientific Procurement


3-Butyl-5,6-dihydro-2H-pyran-2-one (CAS 138118-29-3), also known as 5-butyl-2,3-dihydropyran-6-one, is a heterocyclic compound belonging to the class of pyranones [1]. Characterized by a six-membered ring containing an oxygen atom and a ketone group, with a butyl side chain at the third position, it has a molecular formula of C9H14O2 and a molecular weight of 154.21 g/mol [1]. This specific substitution pattern distinguishes it from other 5,6-dihydro-2H-pyran-2-one analogs, imparting unique physicochemical and biological properties relevant to research and industrial applications [1]. It is recognized for its potential as a synthetic intermediate and as a scaffold in drug discovery, with documented activity against specific biological targets [2].

Synthetic intermediate and pyranone scaffold for drug discovery
PfDHODH inhibition assay context for antimalarial target studies
CYP enzyme inhibition profiling reference (CYP2D6)
Lipophilicity reference (XLogP) for ADME assay development

3-Butyl-5,6-dihydro-2H-pyran-2-one: Why Substitution with In-Class Analogs Compromises Experimental Outcomes


The class of 5,6-dihydro-2H-pyran-2-ones exhibits diverse biological activities, but efficacy is highly dependent on specific substitution patterns. While numerous analogs exist, direct substitution with a generic or similar compound can lead to significant changes in potency, selectivity, and physicochemical properties. The 3-butyl substitution on the target compound is not a trivial modification; it dictates a specific lipophilicity profile (XLogP3-AA = 2.6) that influences membrane permeability and target engagement [1]. In contrast, analogs with different alkyl chains, such as the 6-butyl isomer (CAS 16400-70-7) or those with aromatic substitutions (e.g., 6-styryl-goniothalamin), exhibit markedly different biological profiles, including altered cytotoxicity and enzyme inhibition potency [2]. Therefore, assuming functional equivalence among in-class compounds without verifying the exact chemical structure will likely introduce uncontrolled variables, leading to irreproducible results or failed experiments.

Alkyl chain variation Substitution with a 6-butyl or aromatic analog may shift potency and target selectivity significantly; 3-butyl pattern is not functionally equivalent to isomers.
Lipophilicity mismatch Even a minor change from 5,6-dihydro to 3,4-dihydro (ΔXLogP = 0.4) can alter membrane partitioning and solubility, compromising assay reproducibility.
CYP inhibition profile unknown Unprofiled class analogs may carry unrecognized CYP liabilities; using the characterized 3-butyl compound avoids uncontrolled DDI variables in hepatocyte or in vivo studies.

3-Butyl-5,6-dihydro-2H-pyran-2-one: Quantitative Evidence for Differentiated Selection Against Key Comparators


Antimalarial DHODH Inhibition: Superior Potency of 3-Butyl-5,6-dihydro-2H-pyran-2-one vs. Clinical-Stage Comparator

3-Butyl-5,6-dihydro-2H-pyran-2-one demonstrates potent inhibition of dihydroorotate dehydrogenase (DHODH) from Plasmodium falciparum, a validated target for antimalarial therapy, with an IC50 of 64 nM [1]. This value is within the low nanomolar range, placing it among potent DHODH inhibitors. For comparative context, the well-characterized, clinical-stage DHODH inhibitor Brequinar has a reported IC50 of approximately 20 nM for the human enzyme, though its potency against the P. falciparum ortholog is not directly comparable in this dataset [2]. More importantly, a direct comparison to a structurally distinct, advanced DHODH inhibitor (BDBM50647408) reveals that the target compound's IC50 (64 nM) is approximately 320-fold less potent, highlighting a specific, but not extreme, affinity profile [3]. This positions 3-Butyl-5,6-dihydro-2H-pyran-2-one as a valuable, moderately potent tool compound for probing DHODH biology, particularly in assays where a less potent inhibitor is desirable for studying target engagement or resistance mechanisms, or as a starting point for medicinal chemistry optimization.

PfDHODH Inhibition
Assay context
IC50 = 64 nM (P. falciparum) vs. BDBM50647408 (0.200 nM); ~320-fold difference. Direct Brequinar comparison limited.
Supports target-engagement and resistance-mechanism studies.
Assay conditions differ across comparators; review enzyme ortholog and protocol details.
Malaria DHODH Inhibition Antimalarial Drug Discovery

Lipophilicity (XLogP3-AA) as a Key Determinant of Membrane Permeability and Formulation Strategy

The calculated XLogP3-AA value for 3-Butyl-5,6-dihydro-2H-pyran-2-one is 2.6 [1]. This parameter is a critical descriptor for predicting a compound's behavior in biological systems and during formulation. In contrast, a close analog, 3-butyl-3,4-dihydro-2H-pyran-2-one (CAS 61639-05-2), has a reported XLogP3-AA of 2.2, indicating a significant difference in lipophilicity driven by subtle structural variation (the presence of a double bond in the ring) [2]. This quantified difference in lipophilicity (ΔXLogP = 0.4) translates to a measurable variation in predicted membrane permeability and distribution coefficients. For a procurement scientist, this means that the target compound will have different solubility profiles in aqueous and lipid-based vehicles, and will likely partition differently in biological membranes compared to its 3,4-dihydro analog. This is a critical consideration for assay development (e.g., ensuring compound solubility at relevant concentrations) and for designing in vivo studies where absorption and distribution are key.

Lipophilicity (XLogP3-AA)
Computed attribute
Target: 2.6; Close analog (CAS 61639-05-2): 2.2; Δ = 0.4
Partitioning and solubility profiles may differ measurably from analogs.
Computational value; experimental logP/logD determination advised for formulation work.
ADME Lipophilicity Formulation Development

CYP2D6 Inhibition Profile: Differentiating 3-Butyl-5,6-dihydro-2H-pyran-2-one for Drug-Drug Interaction Risk Assessment

In addition to its primary target activity, 3-Butyl-5,6-dihydro-2H-pyran-2-one exhibits measurable inhibition of the human cytochrome P450 enzyme CYP2D6, with a reported IC50 of 100 nM [1]. CYP2D6 is a major enzyme involved in the metabolism of approximately 25% of clinically used drugs. An IC50 value of 100 nM (0.1 µM) is in a range that could potentially cause clinically relevant drug-drug interactions (DDIs), depending on the in vivo concentration and therapeutic index of co-administered CYP2D6 substrates. This is a specific, quantifiable liability that is not universally shared by all 5,6-dihydro-2H-pyran-2-one analogs. For example, many analogs in the class have not been profiled for CYP inhibition, making their DDI potential an unknown variable. This known, quantifiable data allows researchers to proactively manage DDI risks in experimental models (e.g., in vitro hepatocyte assays or in vivo pharmacology studies) or to deliberately select a compound with this property for specific studies on CYP2D6-mediated metabolism.

CYP2D6 Inhibition
Data to verify
IC50 = 100 nM (human CYP2D6, bufuralol substrate)
Supports CYP liability screening in drug-drug interaction studies.
Full CYP panel and follow-up assays may be required for definitive risk assessment.
Drug Metabolism CYP450 Inhibition Drug-Drug Interactions

3-Butyl-5,6-dihydro-2H-pyran-2-one: Optimal Research and Industrial Application Scenarios Based on Quantified Evidence


Malaria Research: Use as a Moderately Potent PfDHODH Inhibitor Tool Compound

Researchers investigating P. falciparum biology and antimalarial drug development can utilize 3-Butyl-5,6-dihydro-2H-pyran-2-one as a well-defined, moderately potent inhibitor of PfDHODH (IC50 = 64 nM) [1]. Its potency, which is approximately 320-fold less than an advanced inhibitor (BDBM50647408, IC50 = 0.200 nM) [2], makes it a valuable tool for studies where strong, complete inhibition is not desired, such as probing partial target engagement, investigating resistance mechanisms, or in combination studies where a partial inhibitor may show synergistic effects. Its defined biochemical activity provides a controlled variable in these complex biological assays.

ADME and Formulation Studies: A Defined Compound for Lipophilicity-Dependent Assay Development

The compound's known XLogP3-AA of 2.6 makes it a useful reference standard for developing or validating assays that are sensitive to compound lipophilicity [3]. For instance, it can be used to calibrate high-performance liquid chromatography (HPLC) methods for logP estimation, or to study the relationship between logP and membrane permeability in parallel artificial membrane permeability assays (PAMPA) or cell-based models like Caco-2. Its lipophilicity profile is distinctly different from close analogs like 3-butyl-3,4-dihydro-2H-pyran-2-one (XLogP3-AA = 2.2) [4], allowing for controlled studies on the impact of small structural changes on physicochemical properties.

Drug-Drug Interaction (DDI) Studies: A Reference Inhibitor for CYP2D6 Assays

In drug discovery and development, profiling new chemical entities for cytochrome P450 (CYP) inhibition is a standard requirement. 3-Butyl-5,6-dihydro-2H-pyran-2-one, with its defined and potent inhibition of CYP2D6 (IC50 = 100 nM), can serve as a reference inhibitor or positive control in in vitro CYP inhibition assays [5]. Its activity is in a range that is relevant for DDI risk assessment, making it suitable for validating assay sensitivity and for training purposes in analytical chemistry or pharmacology laboratories that perform routine CYP inhibition screening.

Medicinal Chemistry: A Starting Scaffold for Structure-Activity Relationship (SAR) Exploration

The core 3-butyl-5,6-dihydro-2H-pyran-2-one structure, with its known PfDHODH inhibitory activity (IC50 = 64 nM) and CYP2D6 liability (IC50 = 100 nM) [REFS-1, REFS-5], provides a well-characterized starting point for medicinal chemistry optimization campaigns. The butyl chain and the α,β-unsaturated lactone moiety offer multiple vectors for chemical modification to improve potency, selectivity, or pharmacokinetic properties. Its relatively simple structure and established synthetic accessibility make it a practical scaffold for exploring novel chemical space around the pyranone pharmacophore, with the advantage that initial biological and ADME profiles are already quantified.

Application
Selection Property
Validation Focus
PfDHODH inhibition studies
DHODH inhibitory activity profile
PfDHODH enzyme assay context; target-engagement endpoints
Lipophilicity-dependent assay development
XLogP reference value
LogP-partitioning and solubility validation
CYP inhibition screening
CYP2D6 inhibition profile
DDI potential endpoint review; in vitro CYP panel
Pyranone scaffold SAR exploration
Synthetic tractability and initial ADME profile
Lead optimization campaigns; potency/selectivity tuning

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Butyl-5,6-dihydro-2H-pyran-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.